N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-amino-3-(4-chloro-3-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3OS/c1-13-7-4-5(2-3-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKOEOOMMWZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Notable Observations:
- Reaction yields typically range between 65–85%, depending on substituents and reaction conditions.
- Reaction efficiency is enhanced by maintaining an inert atmosphere (nitrogen or argon) to prevent oxidation.
- Alternative solvents such as ethanol-water mixtures can be employed to improve solubility and reaction rates.
Chemical Reactions Analysis
Types of Reactions:
N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinecarbothioamide group to other functional groups, such as amines.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups enable various chemical modifications, making it a valuable reagent in synthetic chemistry.
Biology
- Antimicrobial Properties : Research has indicated that N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide exhibits potential antimicrobial and antitubercular properties. Studies suggest that it can inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of essential cellular processes.
Medicine
- Therapeutic Agent : The compound has been investigated for its potential as a therapeutic agent against bacterial infections. Its ability to form covalent bonds with nucleophilic sites on proteins may lead to effective inhibition of bacterial enzymes, highlighting its relevance in drug development.
Industry
- Material Development : In industrial applications, this compound can be utilized in developing new materials with specific chemical properties. Its reactivity allows for the modification of polymers and other materials to enhance their performance characteristics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential use as an antibiotic agent. The study highlighted the compound's effectiveness at low concentrations, making it a candidate for further development in pharmaceuticals.
Case Study 2: Antitubercular Effects
Another investigation focused on the antitubercular effects of this compound. In vitro assays showed that it inhibited the growth of Mycobacterium tuberculosis, indicating its potential role as a therapeutic agent against tuberculosis. The mechanism involved disruption of metabolic pathways critical for bacterial survival.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide involves its interaction with biological targets, such as enzymes or receptors. The compound’s hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in its antimicrobial and antitubercular effects, where it disrupts essential bacterial processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly impacts physicochemical properties. For example:
- N-(3-Chlorophenyl) derivatives (e.g., compounds 3b–3e in ) exhibit melting points ranging from 166°C to 230°C, with electron-withdrawing groups like nitro (3b) increasing thermal stability (melting point: 228–230°C) compared to methoxy-substituted analogs (3c: 166–168°C) .
- N-(4-Chlorophenyl) derivatives (e.g., compound 3l in ) show higher melting points (214–216°C) and purity (99.3%) when paired with a 2-hydroxy-5-methylbenzylidene group, suggesting enhanced crystallinity due to hydrogen bonding .
- Methoxy group position: In , N-(3-methoxyphenyl) and N-(4-methoxyphenyl) analogs (HL2 and HL3) exhibit similar IC50 values (6.2 µM and 6.7 µM, respectively) against cancer cells, indicating that meta- vs.
Functional Group Modifications
- Addition of fluorinated groups : Compounds like N-(4-chlorophenyl)-2-[4-(difluoromethoxy)-3-methoxybenzoyl]hydrazinecarbothioamide () demonstrate how fluorine atoms improve metabolic stability and bioavailability .
- Heterocyclic extensions : Acridine-thiosemicarbazone hybrids (e.g., ) show enhanced DNA intercalation and antiproliferative activity compared to simpler phenyl derivatives, underscoring the role of extended π-systems in biological targeting .
Data Tables
Table 1: Comparative Physicochemical Properties of Selected Analogs
Biological Activity
N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
This compound is characterized by a hydrazinecarbothioamide functional group, which plays a crucial role in its biological activity. The presence of the chloro and methoxy substituents on the phenyl ring enhances its reactivity and interaction with biological targets.
The compound's mechanism of action primarily involves:
- Covalent Bond Formation : The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity. This is particularly relevant in antimicrobial and antitubercular activities, where it disrupts essential bacterial processes.
- Metal Ion Chelation : Like other thiosemicarbazones, this compound may chelate metal ions (e.g., iron, copper), which is crucial for its antiproliferative effects against cancer cells .
Antimicrobial Activity
This compound has demonstrated potential antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its application as a therapeutic agent in treating infections .
Anticancer Activity
Several studies have highlighted the compound's anticancer potential:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, derivatives of this compound have shown IC50 values ranging from 0.1 to 100 µM against different cancer types, indicating significant antiproliferative activity .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of this compound derivatives against human breast cancer (MCF-7) cells, revealing significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Research demonstrated that the compound inhibits thioredoxin reductase (TrxR) at sub-micromolar concentrations, contributing to its cytotoxic effects in cancer cells .
Q & A
Q. Q10. What mechanistic insights can MD simulations provide for drug-target interactions?
A10. Molecular dynamics (MD) :
- Simulate binding stability (e.g., RMSD <2 Å over 100 ns) .
- Identify critical residues (e.g., hydrogen bonds with His87 in carbonic anhydrase) .
- Analyze solvation effects on binding pockets using MM-PBSA calculations .
Safety and Handling
Basic: Q. Q11. What safety protocols are recommended for handling this compound? A11. Key precautions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
